molecular formula C17H16N2 B12486791 1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine

1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B12486791
M. Wt: 248.32 g/mol
InChI Key: XMKBUKDUNXZFHE-UHFFFAOYSA-N
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Description

1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a naphthalene ring and a pyridine ring connected through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of naphthalene derivatives with pyridine derivatives under specific conditions. One common method involves the use of a condensation reaction between naphthalen-1-ylamine and pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene and pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid and pyridine-2-carboxylic acid.

    Reduction: Naphthalen-1-ylmethanamine and pyridin-2-ylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aromatic rings in the compound can also facilitate π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(naphthalen-2-yl)-N-(pyridin-2-ylmethyl)methanamine
  • 1-(naphthalen-1-yl)-N-(pyridin-4-ylmethyl)methanamine

Uniqueness

1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine ring relative to the naphthalene ring can significantly influence its reactivity and binding interactions. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C17H16N2/c1-2-10-17-14(6-1)7-5-8-15(17)12-18-13-16-9-3-4-11-19-16/h1-11,18H,12-13H2

InChI Key

XMKBUKDUNXZFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC=N3

Origin of Product

United States

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